The molecular structure of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole derivatives has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] These techniques provide detailed information about the connectivity of atoms within the molecule, confirming the successful incorporation of the desired substituents and functional groups.
The presence of reactive sites within the 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole scaffold allows for further chemical modifications. Researchers have explored reactions targeting the amine group of the thiazole ring to introduce various substituents, such as carboxamide groups. [] These modifications enable the fine-tuning of physicochemical properties and biological activities.
Research on 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole derivatives has primarily focused on their potential as anticancer agents. [] For instance, the compound 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999) has been identified as a selective inhibitor of the enzyme myeloperoxidase (MPO). [] MPO is implicated in various inflammatory and cardiovascular diseases, and inhibiting its activity holds therapeutic potential. PF-06282999 has shown promising preclinical data, demonstrating inhibition of MPO activity in vitro and in vivo, and has progressed to first-in-human clinical trials. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: